molecular formula C9H14N2O2 B3228645 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine CAS No. 1267024-51-0

2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine

Cat. No.: B3228645
CAS No.: 1267024-51-0
M. Wt: 182.22 g/mol
InChI Key: ACJPYSBVTJPXNZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an ethanamine backbone, with two methoxy groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxy and ethanamine groups. One common method involves the reaction of 2-bromo-2-(pyridin-2-yl)ethan-1-amine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its use, such as in enzyme inhibition or receptor activation studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)ethylamine: A related compound with similar structural features but lacking the methoxy groups.

    4-(2-Aminoethyl)pyridine: Another pyridine derivative with an ethanamine group at the 4-position.

    Carbinoxamine: A compound with a similar pyridine structure but different functional groups.

Uniqueness

2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyridine derivatives and potentially useful in specific applications where these functional groups play a critical role.

Properties

IUPAC Name

2,2-dimethoxy-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-9(7-10,13-2)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPYSBVTJPXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)(C1=CC=CC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 2
2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 3
2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 4
2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 5
2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 6
2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine

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